molecular formula C15H12B3N3O3 B3048200 Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris- CAS No. 160688-99-3

Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris-

Cat. No.: B3048200
CAS No.: 160688-99-3
M. Wt: 314.7 g/mol
InChI Key: WZOMHJNOGJDTPZ-UHFFFAOYSA-N
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Description

Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- is a complex organic compound that features a pyridine ring structure bonded to a boroxine corePyridine itself is a six-membered aromatic heterocycle with nitrogen, which imparts distinct chemical behaviors compared to its carbon analog, benzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- typically involves the reaction of 3-bromopyridine with triisopropyl borate in the presence of a base such as n-butyllithium. The reaction is carried out in a solvent mixture of toluene and tetrahydrofuran (THF) at low temperatures, around -40°C . This method ensures the formation of the desired boroxine-linked pyridine structure.

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes that can be scaled up for large-scale synthesis. For example, the vapor-phase catalytic reaction of ammonia and acetylene is a common method for producing pyridine on an industrial scale . specific industrial methods for producing pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- are less documented and may involve proprietary processes.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyridine derivatives typically yields pyridine N-oxides, while substitution reactions can produce a variety of alkylated or arylated pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 3,3’,3’'-(2,4,6-boroxintriyl)tris- is unique due to its boroxine core, which imparts additional stability and reactivity compared to simpler pyridine derivatives.

Properties

IUPAC Name

3-(4,6-dipyridin-3-yl-1,3,5,2,4,6-trioxatriborinan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12B3N3O3/c1-4-13(10-19-7-1)16-22-17(14-5-2-8-20-11-14)24-18(23-16)15-6-3-9-21-12-15/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZOMHJNOGJDTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CN=CC=C2)C3=CN=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12B3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446602
Record name Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160688-99-3
Record name Pyridine, 3,3',3''-(2,4,6-boroxintriyl)tris-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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